An In-depth Technical Guide to 3-Isothiocyanato-1,1'-biphenyl: Chemical Properties, Synthesis, and Biological Activities
An In-depth Technical Guide to 3-Isothiocyanato-1,1'-biphenyl: Chemical Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isothiocyanato-1,1'-biphenyl is an aromatic organosulfur compound featuring a biphenyl scaffold and a reactive isothiocyanate functional group. This unique combination of a stable biphenyl core, known for its presence in various biologically active molecules, and the versatile isothiocyanate moiety, makes it a compound of significant interest in medicinal chemistry and drug discovery. The isothiocyanate group can readily react with nucleophiles, such as the amine and thiol groups found in biological macromolecules, leading to a wide range of potential pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and biological activities of 3-Isothiocyanato-1,1'-biphenyl and related isothiocyanate-containing compounds.
Chemical Properties
A thorough understanding of the physicochemical properties of 3-Isothiocyanato-1,1'-biphenyl is fundamental for its application in research and development. The key chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1510-25-4 | --INVALID-LINK-- |
| Molecular Formula | C₁₃H₉NS | --INVALID-LINK-- |
| Molecular Weight | 211.28 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water (predicted); Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted) | General knowledge |
| SMILES | S=C=Nc1cccc(c1)c2ccccc2 | --INVALID-LINK-- |
| InChI | InChI=1S/C13H9NS/c15-9-14-12-7-6-8-13(10-12)11-4-2-1-3-5-11/h1-8,10H | --INVALID-LINK-- |
Synthesis of 3-Isothiocyanato-1,1'-biphenyl: Experimental Protocols
The synthesis of 3-Isothiocyanato-1,1'-biphenyl typically starts from its corresponding amine precursor, 3-amino-1,1'-biphenyl. Several general methods for the conversion of primary amines to isothiocyanates can be adapted for this specific synthesis. Two common and effective methods are the thiophosgene method and the dithiocarbamate decomposition method.
Method 1: Thiophosgene Method
This method is a direct and often high-yielding approach. However, it requires the use of the highly toxic and corrosive reagent, thiophosgene (CSCl₂), and must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Reaction Scheme:
Detailed Protocol:
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In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-amino-1,1'-biphenyl (1.0 eq) in dichloromethane (DCM).
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Add an aqueous solution of sodium bicarbonate (NaHCO₃) to create a biphasic system.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of thiophosgene (1.1 - 1.2 eq) in DCM to the vigorously stirred mixture via the dropping funnel.
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Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, separate the organic layer.
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Extract the aqueous layer with DCM (3 x).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 3-Isothiocyanato-1,1'-biphenyl.
Method 2: Dithiocarbamate Decomposition Method
This two-step, one-pot procedure is a safer alternative to the thiophosgene method as it avoids the use of highly toxic reagents. The amine is first converted to a dithiocarbamate salt, which is then decomposed to the isothiocyanate.
Reaction Scheme:
Detailed Protocol:
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Dissolve 3-amino-1,1'-biphenyl (1.0 eq) in a suitable organic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.
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Add a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 eq).
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Add carbon disulfide (CS₂) (1.2-1.5 eq) dropwise to the stirred solution at room temperature.
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Stir the mixture at room temperature for several hours until the formation of the dithiocarbamate intermediate is complete (monitor by TLC).
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Cool the reaction mixture to 0 °C.
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Add a desulfurizing agent. A common and effective agent is 2,4,6-trichloro-1,3,5-triazine (TCT, cyanuric chloride). Add the TCT solution in the same solvent dropwise.
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Stir the reaction at 0 °C for 30 minutes and then at room temperature until the reaction is complete (monitor by TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Biological Activities and Signaling Pathways
While specific studies on the biological effects of 3-Isothiocyanato-1,1'-biphenyl are limited, the broader class of isothiocyanates (ITCs) has been extensively investigated for its potent anticancer and anti-inflammatory properties. The biphenyl moiety is also a common scaffold in pharmacologically active compounds. Therefore, it is plausible that 3-Isothiocyanato-1,1'-biphenyl exhibits similar biological activities.
General Anticancer Mechanisms of Isothiocyanates
Isothiocyanates are known to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling pathways involved in cancer cell survival and proliferation.
1. Induction of Apoptosis:
Many ITCs, such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), have been shown to induce apoptosis in various cancer cell lines. This is often mediated through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.
2. Inhibition of Key Signaling Pathways:
Isothiocyanates have been reported to modulate several critical signaling pathways that are often dysregulated in cancer.
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PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Benzyl isothiocyanate has been shown to inhibit this pathway, leading to the suppression of pancreatic tumor growth. Inhibition of AKT can lead to the activation of pro-apoptotic FOXO transcription factors.
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STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation and survival. BITC has been found to inhibit the phosphorylation and activation of STAT3.
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NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and is also implicated in cancer development and progression. Many isothiocyanates, including sulforaphane, can inhibit the NF-κB signaling pathway, contributing to their anti-inflammatory and anticancer effects.
Potential Anti-Inflammatory Activity
The anti-inflammatory properties of isothiocyanates are well-documented. They can inhibit the production of pro-inflammatory mediators by suppressing the activity of enzymes like cyclooxygenase-2 (COX-2) and by inhibiting pro-inflammatory signaling pathways such as NF-κB. For instance, phenyl isothiocyanate and 3-methoxyphenyl isothiocyanate have shown significant inhibition of the COX-2 enzyme. Benzyl isothiocyanate has also been shown to attenuate inflammasome activation.
Conclusion
3-Isothiocyanato-1,1'-biphenyl is a promising scaffold for the development of novel therapeutic agents, given the well-established biological activities of both the isothiocyanate functional group and the biphenyl core structure. While specific experimental data on this particular compound is sparse, the general synthetic methodologies and the known biological targets of related isothiocyanates provide a strong foundation for future research. Further investigation into the specific biological activities and mechanisms of action of 3-Isothiocyanato-1,1'-biphenyl is warranted to fully elucidate its therapeutic potential in areas such as oncology and inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on the study of this intriguing molecule.
